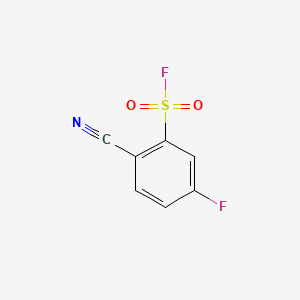
2-Cyano-5-fluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H3FNO2S. It is known for its unique chemical properties and is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
2-Cyano-5-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride include:
- 2-Cyano-5-fluorobenzene-1-sulfonyl chloride
- 2-Cyano-5-fluorobenzene-1-sulfonyl bromide
- 2-Cyano-5-fluorobenzene-1-sulfonyl iodide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H3F2NO2S |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-cyano-5-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3F2NO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H |
InChI Key |
KXTQTLNMTQSRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















